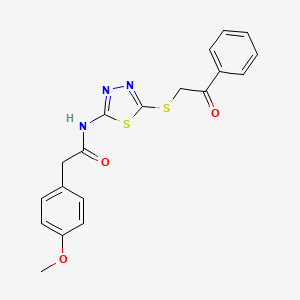
2-(4-methoxyphenyl)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-methoxyphenyl)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide, also known as MPSTA, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. MPSTA belongs to the class of thiadiazole derivatives, which have been investigated for their pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for 2-(4-methoxyphenyl)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide involves the reaction of 4-methoxybenzoyl chloride with 2-amino-5-phenacylthiadiazole to form 2-(4-methoxyphenyl)-N-(5-phenacylthiadiazol-2-yl)acetamide, which is then treated with sodium sulfide to yield the final product.
Starting Materials
4-methoxybenzoic acid, thionyl chloride, 2-amino-5-phenacylthiadiazole, sodium sulfide, triethylamine, N,N-dimethylformamide, chloroform, sodium bicarbonate, wate
Reaction
Step 1: Conversion of 4-methoxybenzoic acid to 4-methoxybenzoyl chloride using thionyl chloride and triethylamine as a catalyst., Step 2: Reaction of 4-methoxybenzoyl chloride with 2-amino-5-phenacylthiadiazole in N,N-dimethylformamide to form 2-(4-methoxyphenyl)-N-(5-phenacylthiadiazol-2-yl)acetamide., Step 3: Treatment of 2-(4-methoxyphenyl)-N-(5-phenacylthiadiazol-2-yl)acetamide with sodium sulfide in chloroform to yield 2-(4-methoxyphenyl)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide., Step 4: Purification of the final product using sodium bicarbonate and water.
作用机制
The mechanism of action of 2-(4-methoxyphenyl)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide involves the inhibition of various signaling pathways that are involved in cell proliferation, survival, and apoptosis. 2-(4-methoxyphenyl)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is often upregulated in cancer cells and promotes cell survival and proliferation. 2-(4-methoxyphenyl)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide also inhibits the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammatory responses. The inhibition of these signaling pathways leads to the induction of apoptosis and the suppression of cell proliferation and survival.
生化和生理效应
2-(4-methoxyphenyl)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide has been shown to exhibit significant biochemical and physiological effects in various scientific studies. In vitro studies have reported that 2-(4-methoxyphenyl)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide exhibits significant cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. 2-(4-methoxyphenyl)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide has also been shown to exhibit anti-inflammatory and antioxidant activities, which suggest potential applications in the treatment of inflammatory diseases and oxidative stress-related disorders. In vivo studies have reported that 2-(4-methoxyphenyl)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide exhibits significant antitumor activity in animal models of cancer, which suggests potential applications in cancer therapy.
实验室实验的优点和局限性
One of the advantages of using 2-(4-methoxyphenyl)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide in lab experiments is its potential as an anticancer agent. 2-(4-methoxyphenyl)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide exhibits significant cytotoxic activity against various cancer cell lines, which makes it a promising candidate for further investigation as a potential cancer therapy. Another advantage is its potential as an anti-inflammatory and antioxidant agent, which suggests potential applications in the treatment of inflammatory diseases and oxidative stress-related disorders.
One of the limitations of using 2-(4-methoxyphenyl)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide in lab experiments is its potential toxicity. Although 2-(4-methoxyphenyl)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide has been shown to exhibit significant anticancer activity, it may also exhibit toxic effects on normal cells. Therefore, further investigation is needed to determine the optimal dosage and administration route for 2-(4-methoxyphenyl)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide. Another limitation is the lack of clinical data on the safety and efficacy of 2-(4-methoxyphenyl)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide in humans, which limits its potential as a therapeutic agent.
未来方向
There are several future directions for the investigation of 2-(4-methoxyphenyl)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide. One direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the investigation of its potential as a combination therapy with other anticancer agents or anti-inflammatory agents. Additionally, further investigation is needed to determine the optimal dosage and administration route for 2-(4-methoxyphenyl)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide in preclinical and clinical studies. Finally, the investigation of its potential as a therapeutic agent for other diseases, such as neurological disorders and autoimmune diseases, is also a promising direction for future research.
科学研究应用
2-(4-methoxyphenyl)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide has been investigated for its potential therapeutic applications in various scientific studies. One of the most promising applications is its potential as an anticancer agent. Several studies have reported that 2-(4-methoxyphenyl)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide exhibits significant cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. The mechanism of action of 2-(4-methoxyphenyl)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide involves the induction of apoptosis, which is a programmed cell death mechanism that is often disrupted in cancer cells. 2-(4-methoxyphenyl)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide has also been investigated for its anti-inflammatory and antioxidant activities, which suggest potential applications in the treatment of inflammatory diseases and oxidative stress-related disorders.
属性
IUPAC Name |
2-(4-methoxyphenyl)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S2/c1-25-15-9-7-13(8-10-15)11-17(24)20-18-21-22-19(27-18)26-12-16(23)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXSCJNGDKLTFEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)SCC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

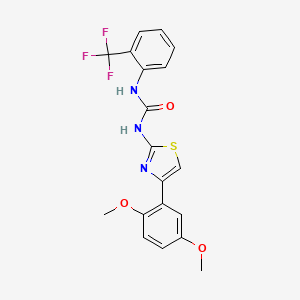
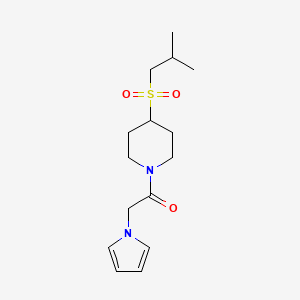

![5-(Cyclopropylmethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2912115.png)
![[4-(3,4-Dimethyl-phenyl)-5-methyl-thiazol-2-yl]-hydrazine](/img/structure/B2912116.png)
![1-(3-Fluorophenyl)-4-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2912117.png)
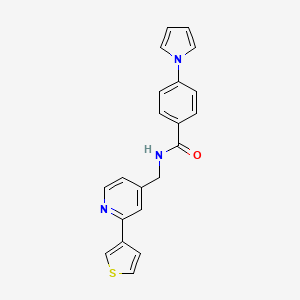
![5-ethoxy-3-(4-fluorobenzyl)-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2912121.png)
![N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2912122.png)
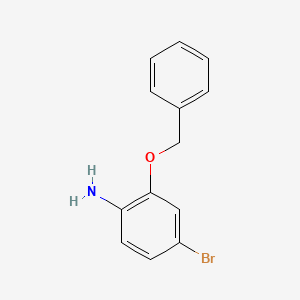
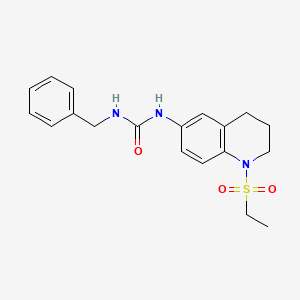
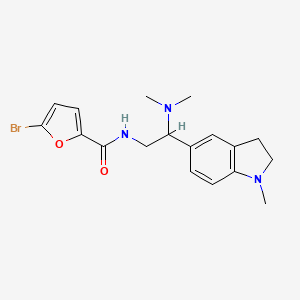
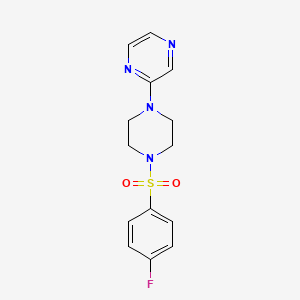
![2-(benzo[d]oxazol-2-ylthio)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2912130.png)